molecular formula C23H25N3O5S B2536156 ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE CAS No. 850929-71-4

ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE

Cat. No.: B2536156
CAS No.: 850929-71-4
M. Wt: 455.53
InChI Key: NQAPGVRNYVIGBC-UHFFFAOYSA-N
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Description

ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that features a combination of indole, piperidine, and sulfonyl functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine-sulfonyl group and the ethyl ester functionality. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups and biological activities makes it a valuable target for further study and development.

Properties

IUPAC Name

ethyl 3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-2-31-23(28)21-20(18-8-4-5-9-19(18)24-21)25-22(27)16-10-12-17(13-11-16)32(29,30)26-14-6-3-7-15-26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAPGVRNYVIGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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